molecular formula C14H18O4S B1330968 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid CAS No. 505071-94-3

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid

Cat. No. B1330968
CAS RN: 505071-94-3
M. Wt: 282.36 g/mol
InChI Key: OLJLBERQLGMFSY-UHFFFAOYSA-N
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Description

The compound “1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid” is likely to be an organic compound containing a benzene ring with two methyl groups at positions 3 and 4, a sulfonyl group attached to the benzene ring, and a cyclopentanecarboxylic acid group attached to the sulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3,4-dimethylbenzenesulfonyl chloride with a cyclopentanecarboxylic acid or a derivative thereof . This would form a sulfonyl bond between the benzene ring and the cyclopentane ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with two methyl groups and a sulfonyl group. The sulfonyl group would be further substituted with a cyclopentanecarboxylic acid group .


Chemical Reactions Analysis

As an aromatic compound, this molecule could undergo electrophilic aromatic substitution reactions . The presence of the electron-donating methyl groups on the benzene ring could potentially activate the ring towards electrophilic substitution.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the position of the substituents on the benzene ring and the nature of the cyclopentanecarboxylic acid group could influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Rublova et al. (2017) synthesized structural isomers related to 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid, examining their crystal and molecular-electronic structures. This research contributes to understanding the stereochemistry and molecular architecture of such compounds (Rublova et al., 2017).

Cyclization Reactions

  • Cyclocondensation reactions involving compounds similar to 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid have been studied by Dar'in et al. (2008). These reactions are significant for developing new synthetic pathways in organic chemistry (Dar'in et al., 2008).

Stereocontrolled Preparation in Organic Synthesis

  • Paquette and Tae (1996) investigated the stereoselectivity in the intramolecular cyclization of compounds structurally related to 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid. This research is crucial for understanding the formation of spirocyclic centers in organic synthesis (Paquette & Tae, 1996).

Catalyst Development

  • Martins et al. (2016) explored the use of a dimethyltin(IV) compound derived from a related benzenesulfonic acid Schiff base as a catalyst in Baeyer–Villiger oxidations. This highlights the potential of such compounds in catalysis and green chemistry applications (Martins et al., 2016).

Coordination Polymers

  • Mahmudov et al. (2013) studied the self-assembly reactions of arylhydrazones of β-diketones, including compounds with structural similarities to 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid, forming coordination compounds. This research contributes to the field of coordination chemistry and materials science (Mahmudov et al., 2013).

properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S/c1-10-5-6-12(9-11(10)2)19(17,18)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJLBERQLGMFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2(CCCC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179800
Record name Cyclopentanecarboxylic acid, 1-[(3,4-dimethylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid

CAS RN

505071-94-3
Record name Cyclopentanecarboxylic acid, 1-[(3,4-dimethylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505071-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 1-[(3,4-dimethylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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